molecular formula C14H19NO3 B11865340 Benzyl (trans-3-hydroxycyclohexyl)carbamate

Benzyl (trans-3-hydroxycyclohexyl)carbamate

Cat. No.: B11865340
M. Wt: 249.30 g/mol
InChI Key: FYIZIYCXUSGNLZ-CHWSQXEVSA-N
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Description

Benzyl (trans-3-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C14H19NO3. It is a white to yellow solid that is moderately soluble in organic solvents and has a molecular weight of 249.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its stability and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (trans-3-hydroxycyclohexyl)carbamate can be synthesized through a transcarbamation reaction. This involves the interchange of the alkoxy moiety in the carbamate group. One efficient method involves using potassium carbonate in alcohols under heating conditions . The reaction typically proceeds as follows:

    Reactants: Benzyl carbamate and an alcohol (e.g., methanol, ethanol, isopropanol).

    Catalyst: Potassium carbonate.

    Conditions: Reflux heating.

The reaction yields the desired carbamate with high efficiency, typically between 71-81% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:

    Raw Materials: Benzyl carbamate, alcohols, and potassium carbonate.

    Equipment: Continuous flow reactors.

    Conditions: Controlled temperature and pressure to maintain optimal reaction rates.

Chemical Reactions Analysis

Types of Reactions

Benzyl (trans-3-hydroxycyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzyl (trans-3-oxocyclohexyl)carbamate.

    Reduction: Benzyl (trans-3-aminocyclohexyl)carbamate.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (trans-3-hydroxycyclohexyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (trans-3-hydroxycyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the amine is released, allowing for further functionalization . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the carbamate moiety.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.

    tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed by strong acids.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group, removed by amine bases.

Uniqueness

Benzyl (trans-3-hydroxycyclohexyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and functionalization options. This makes it particularly useful in complex organic syntheses where multiple functional groups are required .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m1/s1

InChI Key

FYIZIYCXUSGNLZ-CHWSQXEVSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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